2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
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Description
2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a useful research compound. Its molecular formula is C31H27N3O2S2 and its molecular weight is 537.7. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activity
Compounds with structural similarities to 2-((1-benzyl-1H-indol-3-yl)thio)-1-(5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have been explored for their antimicrobial and antifungal properties. For example, substituted phenyl methanones, including those with pyrazole and benzoxazole structures, have shown promising antibacterial and antifungal activities. Such compounds have been synthesized and tested against various bacterial and fungal strains, demonstrating significant inhibition of microbial growth (Ashok, Ziauddin, Lakshmi, & Sarasija, 2017).
Anti-inflammatory Properties
Compounds structurally related to this compound have been investigated for their anti-inflammatory activities. For instance, derivatives of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol have been synthesized and found to exhibit anti-inflammatory effects. Such findings suggest potential therapeutic applications for related compounds in treating inflammation-related conditions (Labanauskas, Udrenaite, Gaidelis, & Brukštus, 2004).
Antitubercular Potential
Related compounds have also been explored for their potential in treating tuberculosis. A series of compounds including 2-(benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone have demonstrated potent antitubercular activity. These findings indicate that compounds with similar chemical structures might be effective in combating Mycobacterium tuberculosis (Venugopal, Sundararajan, & Choppala, 2020).
Anticancer Potential
Some compounds structurally similar to this compound have shown anticancer potential. For example, certain bis-pyrazolyl-thiazoles incorporating the thiophene moiety have been found to exhibit significant anti-tumor activity against hepatocellular carcinoma cell lines. This suggests the possibility of similar compounds being explored for their efficacy against various types of cancers (Gomha, Edrees, & Altalbawy, 2016).
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-1-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H27N3O2S2/c1-36-24-15-13-23(14-16-24)28-18-26(29-12-7-17-37-29)32-34(28)31(35)21-38-30-20-33(19-22-8-3-2-4-9-22)27-11-6-5-10-25(27)30/h2-17,20,28H,18-19,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMNAQSYASHQTDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)C6=CC=CS6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H27N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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